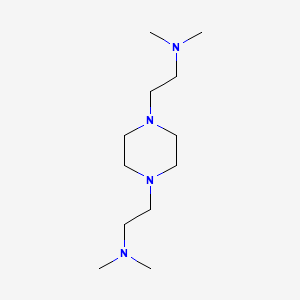
Gadolinium--manganese (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium–manganese (1/2) is a compound that combines gadolinium and manganese in a specific stoichiometric ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing gadolinium–manganese compounds involves the use of manganese dioxide nanosheets grown on the surface of gadolinium-doped nanoparticles. The process typically includes the following steps:
Preparation of Gadolinium-Doped Nanoparticles: Gadolinium ions are incorporated into a host matrix, such as sodium fluoride, to form gadolinium-doped nanoparticles.
Growth of Manganese Dioxide Nanosheets: Manganese dioxide nanosheets are grown on the surface of the gadolinium-doped nanoparticles using a chemical vapor deposition method or a wet chemical method.
Surface Modification: The resulting nanoparticles are often modified with biocompatible polymers, such as DSPE-PEG2000, to enhance their stability and biocompatibility.
Industrial Production Methods
Industrial production of gadolinium–manganese compounds may involve large-scale chemical synthesis techniques, such as the polyol method, where diethylene glycol is used as a solvent to facilitate the formation of gadolinium nanoparticles at controlled temperatures .
Análisis De Reacciones Químicas
Types of Reactions
Gadolinium–manganese compounds undergo various chemical reactions, including:
Oxidation: The manganese component can undergo oxidation reactions, particularly in the presence of oxygen or other oxidizing agents.
Reduction: Reduction reactions can occur, especially under reducing conditions or in the presence of reducing agents.
Substitution: Substitution reactions may involve the replacement of ligands or other atoms within the compound.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents are commonly used in oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or hydrazine are used in reduction reactions.
Reaction Conditions: Reactions typically occur under controlled temperature and pH conditions to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of manganese dioxide can lead to the formation of higher oxidation state manganese oxides, while reduction can produce lower oxidation state manganese compounds .
Aplicaciones Científicas De Investigación
Gadolinium–manganese compounds have a wide range of scientific research applications, including:
Medical Imaging: These compounds are used as contrast agents in magnetic resonance imaging (MRI) due to their paramagnetic properties, which enhance image contrast.
Renewable Energy: The compounds are explored for their potential in enhancing the efficiency of oxygen evolution reactions, which are crucial for renewable energy technologies.
Mecanismo De Acción
The mechanism by which gadolinium–manganese compounds exert their effects involves several molecular targets and pathways:
Radiosensitization: In cancer treatment, these compounds enhance the production of reactive oxygen species (ROS) in the tumor microenvironment, leading to increased DNA damage and apoptosis in cancer cells.
MRI Contrast Enhancement: The paramagnetic properties of gadolinium ions shorten the spin-lattice relaxation time (T1) of water protons, thereby enhancing MRI contrast.
Comparación Con Compuestos Similares
Similar Compounds
Gadolinium-Based Contrast Agents: Commonly used in MRI, these agents include gadopentetate dimeglumine and gadodiamide.
Manganese-Based Contrast Agents: Manganese-based agents, such as manganese-N-picolyl-N,N’,N’-trans-1,2-cyclohexenediaminetriacetate, are explored as alternatives to gadolinium-based agents due to their lower toxicity.
Uniqueness
Gadolinium–manganese compounds are unique in their ability to combine the beneficial properties of both gadolinium and manganese. This combination allows for enhanced imaging capabilities and therapeutic effects, making them highly valuable in medical and industrial applications.
Propiedades
Número CAS |
12024-68-9 |
|---|---|
Fórmula molecular |
GdMn2 |
Peso molecular |
267.1 g/mol |
Nombre IUPAC |
gadolinium;manganese |
InChI |
InChI=1S/Gd.2Mn |
Clave InChI |
PFNHAUAOEGGGBH-UHFFFAOYSA-N |
SMILES canónico |
[Mn].[Mn].[Gd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate](/img/structure/B14721012.png)
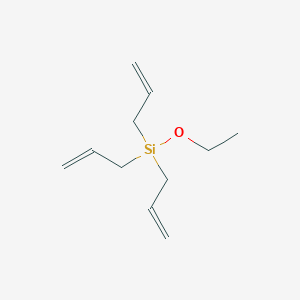
![5-Phenyl-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14721026.png)
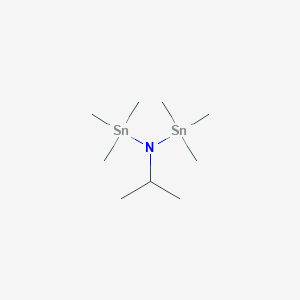
![N-{5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}pyridine-4-carboxamide](/img/structure/B14721041.png)
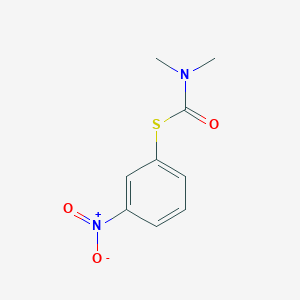
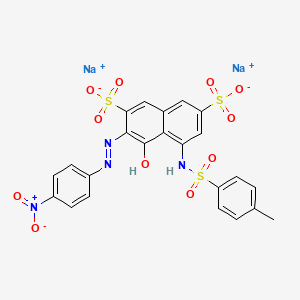

![1'h,3'h-Spiro[cyclopentane-1,2'-perimidine]](/img/structure/B14721066.png)
![1,5-Dithiaspiro[5.6]dodecane](/img/structure/B14721067.png)
![{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone](/img/structure/B14721091.png)
![1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14721093.png)
